molecular formula C18H22N4O3 B2491472 1-(1-adamantyl)-3-[(E)-(2-nitrophenyl)methylideneamino]urea CAS No. 324062-47-7

1-(1-adamantyl)-3-[(E)-(2-nitrophenyl)methylideneamino]urea

Cat. No. B2491472
CAS RN: 324062-47-7
M. Wt: 342.399
InChI Key: KJDUWQXPUGEFSY-YBFXNURJSA-N
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Description

Synthesis Analysis

The synthesis of 1-(1-adamantyl)-3-[(E)-(2-nitrophenyl)methylideneamino]urea and related compounds often involves reactions between adamantane derivatives and isocyanates or amines. For example, adamantyl ureas can be synthesized by reacting 1-(isocyanatomethyl)adamantane with halogenated anilines under mild conditions, yielding compounds with significant yields (67-92%) and demonstrating potential as inhibitors for human soluble epoxide hydrolase (sEH) (D'yachenko et al., 2019).

Molecular Structure Analysis

The molecular structure of urea derivatives, including those with an adamantyl group, can significantly influence their physical and chemical properties. For instance, uranyl complexes with 1,3-adamantanedicarboxylic acid exhibit diverse architectures and properties based on the synthesis conditions and the presence of additional metal cations, showcasing the structural versatility of adamantyl-containing compounds (Thuéry et al., 2015).

Chemical Reactions and Properties

Adamantyl ureas, including those with nitrophenyl groups, exhibit a range of chemical reactions and properties. These compounds can act as potent inhibitors against various enzymes, such as sEH, demonstrating their chemical reactivity and potential therapeutic applications. The introduction of functional groups, such as fluorine, can further modulate their activity and properties, enhancing their effectiveness as enzyme inhibitors (Burmistrov & Butov, 2018).

properties

IUPAC Name

1-(1-adamantyl)-3-[(E)-(2-nitrophenyl)methylideneamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c23-17(21-19-11-15-3-1-2-4-16(15)22(24)25)20-18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,11-14H,5-10H2,(H2,20,21,23)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDUWQXPUGEFSY-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NN=CC4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)N/N=C/C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-adamantyl)-3-[(E)-(2-nitrophenyl)methylideneamino]urea

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